molecular formula C17H21N5O3S2 B13355587 6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13355587
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: ONBWIGCYWRDRQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 4-ethoxyphenyl group at position 6 and a methylsulfonyl-piperidinyl moiety at position 2. This scaffold is part of a broader class of triazolothiadiazoles known for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Eigenschaften

Molekularformel

C17H21N5O3S2

Molekulargewicht

407.5 g/mol

IUPAC-Name

6-(4-ethoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O3S2/c1-3-25-14-8-6-12(7-9-14)16-20-22-15(18-19-17(22)26-16)13-5-4-10-21(11-13)27(2,23)24/h6-9,13H,3-5,10-11H2,1-2H3

InChI-Schlüssel

ONBWIGCYWRDRQF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Herkunft des Produkts

United States

Biologische Aktivität

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : Not explicitly listed in the sources.

The structure features a triazolo-thiadiazole core, which is known to impart various pharmacological properties.

Antimicrobial Activity

Compounds containing the 1,2,4-thiadiazole and triazole rings have been associated with significant antimicrobial properties. Research indicates that derivatives of these compounds exhibit efficacy against a range of pathogens, including:

  • Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungi : Show promising antifungal activity.

A study highlighted that certain derivatives demonstrated moderate to good antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Analgesic and Anti-inflammatory Effects

The analgesic properties of this compound class have been explored through various experimental models. For instance:

  • Experimental Models : Tail flick and hot plate tests were employed to assess pain relief.
  • Findings : Compounds similar to the target compound showed significant antinociceptive activity compared to standard analgesics like aspirin .

The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Neuropharmacological Effects

Research suggests that derivatives of triazolo-thiadiazoles may possess neuropharmacological activities, including:

  • Anticonvulsant Properties : Certain compounds have shown promise in reducing seizure activity in animal models.
  • Antidepressant Effects : Some studies indicate potential antidepressant effects through modulation of neurotransmitter systems .

Anticancer Activity

Emerging evidence points towards anticancer potential:

  • Certain triazolo-thiadiazole derivatives have exhibited cytotoxic effects against various cancer cell lines.
  • The mechanisms may involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Screening

In a study involving a series of synthesized triazolo-thiadiazoles, several compounds were tested for their antimicrobial efficacy. The results indicated that specific modifications in the chemical structure significantly enhanced activity against Gram-positive and Gram-negative bacteria.

CompoundActivity Against S. aureusActivity Against E. coli
Compound AModerateWeak
Compound BStrongModerate
Compound CWeakStrong

Case Study 2: Analgesic Activity Evaluation

A comparative study was conducted using various synthesized triazolo-thiadiazoles in pain models. The results demonstrated that certain compounds had a higher efficacy than traditional analgesics.

CompoundTail Flick Test (s)Hot Plate Test (s)
Compound X8.512.0
Aspirin5.07.0

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity

Triazolothiadiazoles with electron-withdrawing or bulky substituents often exhibit enhanced cytotoxicity:

  • Compound 106 (6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) demonstrated superior activity against HepG2 liver cancer cells compared to doxorubicin, attributed to apoptosis induction via sub-G1 phase arrest .
  • Compound 3b (6-(2-chlorophenyl)-3-[(naphthalen-2-yloxy)methyl]-triazolothiadiazole) showed potent anti-inflammatory activity with reduced ulcerogenicity, linked to the chlorophenyl group’s electron-withdrawing effects .

Comparison with Target Compound : The 4-ethoxyphenyl group in the target compound may balance lipophilicity and metabolic stability, while the methylsulfonyl-piperidinyl moiety could enhance kinase selectivity (e.g., c-Met inhibition, as seen in related triazolothiadiazoles ).

Antimicrobial Activity

  • Compounds 5a–j (3-(3-chlorophenyl)-6-aryl-triazolothiadiazoles) displayed significant antimicrobial activity due to the chlorophenyl group’s hydrophobic interactions with microbial enzymes .
  • Microwave-synthesized 3a–j (fluoro-methoxybiphenyl derivatives) showed improved antibacterial efficacy, highlighting the role of fluorine in enhancing membrane penetration .

Comparison with Target Compound : The ethoxyphenyl group may offer moderate antimicrobial activity, though less potent than chlorophenyl or fluorophenyl analogues due to reduced electronegativity .

Structural and Crystallographic Insights

  • Adamantyl vs. Phenyl Substituents : In compounds 1 (adamantyl-substituted) and 2 (phenyl-substituted), adamantane enhanced crystallinity and hydrophobic interactions, while phenyl groups facilitated π-π stacking .
  • Methoxy vs. Ethoxy Groups : Methoxy substituents (e.g., in 5b and 7c ) improve solubility but may reduce metabolic stability compared to ethoxy groups, which offer a balance between lipophilicity and oxidative resistance .

Data Tables

Table 1: Bioactivity Comparison of Key Triazolothiadiazoles

Compound Substituents Bioactivity (IC₅₀/EC₅₀) Reference
Target Compound 6-(4-Ethoxyphenyl), 3-(methylsulfonyl-piperidinyl) Not reported (inferred anticancer)
106 6-(4-Fluorophenyl), 3-(naphthyloxy) HepG2: 2.1 μM
3b 6-(2-Chlorophenyl), 3-(naphthyloxy) Anti-inflammatory (ED₅₀: 25 mg/kg)
5a 6-(4-Iodophenyl), 3-indole Anticancer (MCF-7: 8.3 μM)

Vorbereitungsmethoden

[Synthesis ofTriazolo[3,4-b]thiadiazole]](pplx://action/followup)

The core heterocycle is typically synthesized through cyclization of hydrazine derivatives with carbon disulfide, as described in recent reviews and patents (e.g., WO2007034510A1). The general reaction involves:

Hydrazides + Carbon Disulfide → Cyclization → [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole

Reaction conditions:

  • Solvent: Ethanol or acetic acid.
  • Catalyst: Basic catalysts such as potassium carbonate.
  • Temperature: Elevated temperatures around 80–120°C.
  • Time: 4–12 hours depending on the substrate.

This cyclization yields the fused heterocyclic system with high regioselectivity, forming the core scaffold necessary for subsequent functionalization.

Functionalization at the 6-Position

The 6-position of the heterocycle is often functionalized through electrophilic aromatic substitution or nucleophilic substitution, depending on the substituents present. For attaching the 4-ethoxyphenyl group, a Suzuki-Miyaura coupling or a nucleophilic aromatic substitution can be employed if the heterocycle bears suitable leaving groups or reactive sites.

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl moiety can be introduced via:

  • Suzuki coupling: Using a boronic acid derivative of 4-ethoxyphenyl and a halogenated heterocycle.
  • Nucleophilic substitution: If the heterocycle contains a halogen at the 6-position, it can undergo nucleophilic aromatic substitution with 4-ethoxyphenylboronic acid or phenol derivatives under basic conditions.

Reaction conditions:

Example Reaction Scheme

Heterocyclic core (halogenated at position 6) + 4-ethoxyphenylboronic acid → [1,2,4]triazolothiadiazole derivative

Incorporation of the Piperidinyl and Methylsulfonyl Groups

Synthesis of the Piperidinyl Moiety

The 1-(methylsulfonyl)-3-piperidinyl group can be introduced via nucleophilic substitution or acylation:

Reaction conditions:

Coupling with the heterocyclic core

The piperidinyl derivative bearing the methylsulfonyl group can then be coupled to the heterocyclic core via nucleophilic substitution at an electrophilic site on the heterocycle, often facilitated by activating groups such as chlorides or mesylates.

Final Assembly and Purification

The final step involves coupling the functionalized heterocyclic core with the piperidinyl-methylsulfonyl derivative, often under reflux conditions with suitable bases (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile.

Purification methods:

Data Tables and Reaction Parameters

Step Reagents Catalyst/Conditions Solvent Temperature Time Notes
1. Cyclization Hydrazides + Carbon Disulfide K₂CO₃ Ethanol 80–120°C 4–12 hrs Regioselective formation of heterocycle
2. Aromatic substitution Halogenated heterocycle + 4-ethoxyphenylboronic acid Pd(PPh₃)₄ Toluene/DMF 80–110°C 12–24 hrs Suzuki coupling
3. Sulfonylation Piperidine + Methylsulfonyl chloride Triethylamine Dichloromethane 0–25°C 2–6 hrs Methylsulfonyl group attachment
4. Coupling Functionalized heterocycle + Piperidinyl derivative K₂CO₃ Acetonitrile Reflux 12 hrs Final assembly

Supporting Research and Patents

  • Synthetic methodologies are extensively documented in patents such as WO2007034510A1, which details the synthesis of disubstituted triazolothiadiazoles via cyclization of hydrazides with carbon disulfide, followed by functionalization steps.
  • Chemical modifications including aromatic substitutions and sulfonylations are supported by literature on heterocyclic synthesis, emphasizing regioselectivity and yield optimization.
  • Biological relevance of these compounds, as noted in recent studies, underscores the importance of precise synthetic routes to obtain bioactive derivatives with potential anticancer activity.

Q & A

Q. What are the optimized synthetic routes for 6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how is purity ensured?

The synthesis involves multi-step reactions, typically starting with cyclization of precursors like diethyl oxalate and aryl ketones under sodium hydride catalysis in toluene . Key steps include:

  • Cyclization : Formation of the triazolothiadiazole core via reaction of thiol intermediates with aromatic carboxylic acids in phosphorus oxychloride (POCl₃), which activates electrophilic substitution .
  • Purification : Chromatography (e.g., silica gel column) is critical for isolating intermediates. Catalysts like NaH improve yield and reduce side products .
  • Yield Optimization : Reflux conditions (e.g., 6–16 hours in POCl₃) and stoichiometric control of reagents (e.g., 1:1 molar ratio of thiol to carboxylic acid) enhance efficiency .

Q. Which analytical methods are most reliable for confirming the compound’s structural integrity?

Structural validation requires a combination of:

  • 1H NMR and IR Spectroscopy : To identify functional groups (e.g., methylsulfonyl peaks at ~3.3 ppm in 1H NMR, S=O stretches at 1150–1300 cm⁻¹ in IR) .
  • Elemental Analysis : Quantifies C, H, N, S content; deviations >0.4% indicate impurities .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for piperidinyl substituents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against fungal targets?

  • Enzyme Inhibition Assays : Use 14-α-demethylase lanosterol (PDB: 3LD6) as a model enzyme. Measure IC₅₀ via UV-Vis spectroscopy by tracking ergosterol depletion in Candida albicans cultures .
  • Molecular Docking : Employ AutoDock Vina to predict binding affinities. Prioritize substituents (e.g., 4-ethoxyphenyl) that form hydrogen bonds with the enzyme’s heme cofactor .
  • Comparative Studies : Test derivatives with varied substituents (e.g., methoxy vs. ethoxy groups) to identify structure-activity relationships (SAR) .

Q. How should contradictory data on the compound’s antimicrobial efficacy across studies be resolved?

  • Control for Substituent Effects : Compare bioactivity across analogs (e.g., 4-ethoxyphenyl vs. 3,5-dimethoxyphenyl derivatives) to isolate electronic/steric influences .
  • Standardize Assay Conditions : Use CLSI guidelines for MIC testing to minimize variability in fungal strain susceptibility .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding factors .

Q. What role does molecular docking play in elucidating the compound’s mechanism of action?

  • Target Identification : Docking studies revealed high-affinity interactions with p38 MAP kinase (binding energy ≤ -8.5 kcal/mol), suggesting anti-inflammatory potential via TNF-α suppression .
  • Binding Mode Validation : Compare docking poses with X-ray crystallography data (e.g., π–π stacking between triazole rings and Phe169 in 3LD6) .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to guide lead optimization (e.g., methylsulfonyl groups enhance solubility and target engagement) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • SAR Table :

    Substituent PositionModificationEffectReference
    6-positionEthoxy → MethoxyReduced logP (improved solubility)
    3-positionPiperidinyl → PyrazolylIncreased antifungal activity (MIC: 2 μg/mL vs. 8 μg/mL)
    Core structureThiadiazole → ThiadiazineAltered metabolic stability (t₁/₂: 4.2 h → 6.8 h)
  • Methodology :

    • Introduce polar groups (e.g., -SO₂CH₃) to improve water solubility .
    • Use prodrug strategies (e.g., esterification of carboxylic acid derivatives) to enhance bioavailability .

Notes

  • Data Conflicts : Discrepancies in biological activity often arise from assay variability; cross-validation with orthogonal methods (e.g., in vitro + in silico) is recommended .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.